N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-YL)acetamide

Prostate Cancer Androgen Receptor Antagonists Pyrazole Isomers

N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide (CAS 1006482-79-6) is a synthetic, pyrazole-based small molecule with the molecular formula C8H14N4O and a molecular weight of 182.22 g/mol. The compound is a member of the pyrazole acetamide class, characterized by a central pyrazole ring linked to an acetamide moiety and an aminoethyl side chain.

Molecular Formula C8H14N4O
Molecular Weight 182.22 g/mol
CAS No. 1006482-79-6
Cat. No. B3183549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-YL)acetamide
CAS1006482-79-6
Molecular FormulaC8H14N4O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)CC(=O)NCCN
InChIInChI=1S/C8H14N4O/c1-7-2-5-12(11-7)6-8(13)10-4-3-9/h2,5H,3-4,6,9H2,1H3,(H,10,13)
InChIKeyNONDTHXMUFYISH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide (CAS 1006482-79-6) Structure, Class, and Basic Characteristics


N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide (CAS 1006482-79-6) is a synthetic, pyrazole-based small molecule with the molecular formula C8H14N4O and a molecular weight of 182.22 g/mol . The compound is a member of the pyrazole acetamide class, characterized by a central pyrazole ring linked to an acetamide moiety and an aminoethyl side chain. Its chemical structure, featuring a methyl group at the 3-position of the pyrazole ring, distinguishes it from other positional isomers . It is commercially available as a research chemical, typically supplied with a purity of 95-98% .

Why In-Class Pyrazole Acetamide Analogs Cannot Be Simply Interchanged with N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide


The specific substitution pattern on the pyrazole ring is a critical determinant of biological activity and physicochemical properties. For instance, the position of the methyl group (3-methyl vs. 5-methyl) can drastically alter a compound's binding affinity and selectivity for target proteins [1]. Furthermore, small changes to the acetamide linker or the aminoethyl tail can influence key parameters like lipophilicity, solubility, and metabolic stability. Data from a closely related series of 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives demonstrated that minor structural modifications resulted in significant variations in antiproliferative activity, with IC50 values ranging from 13.6 µM to inactive, underscoring that interchangeability cannot be assumed without specific comparative data [2].

Quantitative Differentiation Evidence for N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide (CAS 1006482-79-6)


Positional Isomerism: Comparing 3-Methyl vs. 5-Methyl Pyrazole Acetamides in Prostate Cancer Cell Lines

The target compound is a positional isomer of the 5-methyl pyrazole acetamide series, which has been quantitatively characterized for androgen receptor (AR) antagonism. While direct data for the 3-methyl isomer is not available, the 5-methyl analog's data provides a benchmark for the potential impact of methyl group position. Specifically, a derivative of N-(2-aminoethyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide demonstrated potent antiproliferative activity against LNCaP prostate cancer cells with an IC50 of 13.6 µM, outperforming the standard therapy Bicalutamide (IC50 = 35.0 µM) [1]. This suggests that the 3-methyl isomer, by virtue of its distinct geometry and electronic distribution, may exhibit a different, and potentially superior, activity profile that warrants specific investigation.

Prostate Cancer Androgen Receptor Antagonists Pyrazole Isomers

Physicochemical Properties: Calculated Lipophilicity (LogP) and Polar Surface Area (TPSA) of N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide

The compound's predicted physicochemical properties, crucial for oral bioavailability and cell permeability, have been calculated. The target compound has a Topological Polar Surface Area (TPSA) of 72.9 Ų and a calculated LogP (XLogP3) of -0.9 . These values can be compared to the 5-methyl isomer, which has a reported LogP of -0.73 . The lower LogP of the 3-methyl isomer suggests increased hydrophilicity, which may improve aqueous solubility but could reduce membrane permeability compared to the 5-methyl analog.

Physicochemical Properties Drug-likeness ADME Prediction

Purity and Commercial Availability: A Comparison of N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide Sourcing Options

The compound is commercially available from multiple vendors with specified purity grades. AKSci offers the compound at a minimum purity of 95% , while Leyan provides it at 98% purity . In comparison, the 5-methyl isomer is available from suppliers like Moldb at a typical purity of 97% . The availability of the 3-methyl isomer in both 95% and 98% grades provides researchers with options to balance cost and purity requirements, with the higher purity grade potentially being advantageous for sensitive biochemical assays.

Chemical Sourcing Purity Grade Research Chemical

Key Research Applications for N-(2-Aminoethyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide (CAS 1006482-79-6)


Kinase Inhibitor Discovery and Development

Based on the well-documented activity of pyrazole acetamide derivatives as kinase inhibitors, particularly against the PCTAIRE family (e.g., CDK16), this compound serves as a valuable scaffold for medicinal chemistry programs [1]. Its specific substitution pattern may offer a unique selectivity profile, making it a useful starting point for developing probes to study understudied kinases or for creating targeted cancer therapies.

Prostate Cancer Research and Androgen Receptor Modulation

Given the potent activity of the closely related 5-methyl isomer against LNCaP prostate cancer cells, the 3-methyl isomer is a logical candidate for evaluation as an androgen receptor antagonist [2]. Its distinct physicochemical properties and potential for a different binding mode warrant its investigation in prostate cancer models, either as a standalone agent or in combination with existing therapies.

Chemical Biology Tool Compound for Pyrazole SAR Studies

This compound is ideal for systematic structure-activity relationship (SAR) studies focused on the pyrazole acetamide class. By comparing its activity (e.g., in kinase or AR assays) and physicochemical properties (LogP, TPSA) with the 5-methyl isomer and other analogs, researchers can precisely map the contribution of the methyl group's position to target engagement and drug-like properties [1][2].

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